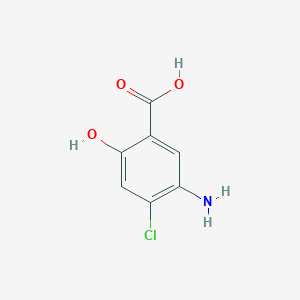

5-Amino-4-chlorosalicylic acid

Description

BenchChem offers high-quality 5-Amino-4-chlorosalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-chlorosalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPADCDPMRUAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657705 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55302-98-2 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-Amino-4-chlorosalicylic Acid from Salicylic Acid

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Amino-4-chlorosalicylic acid, a key intermediate in pharmaceutical development, starting from the readily available precursor, salicylic acid. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

5-Amino-4-chlorosalicylic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring amino, chloro, hydroxyl, and carboxylic acid functionalities, makes it a versatile intermediate. The most logical and established synthetic route from salicylic acid involves a three-step process:

-

Electrophilic Nitration: Introduction of a nitro group onto the salicylic acid backbone.

-

Regioselective Chlorination: Addition of a chlorine atom at the desired position.

-

Nitro Group Reduction: Conversion of the nitro group to the final amine functionality.

This guide will dissect each of these steps, providing not only the procedural details but also the underlying chemical principles that govern the reactions, ensuring a deep and applicable understanding for the practicing scientist.

The Synthetic Pathway: A Step-by-Step Analysis

The overall transformation from salicylic acid to 5-Amino-4-chlorosalicylic acid is a well-orchestrated sequence of reactions, each preparing the molecule for the subsequent step.

Caption: Overall synthetic workflow from Salicylic Acid.

Step 1: Nitration of Salicylic Acid to 5-Nitrosalicylic Acid

Mechanistic Rationale

The initial step is the electrophilic aromatic substitution of salicylic acid with a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid are both ortho, para-directing. However, the powerful activating and directing effect of the hydroxyl group overwhelmingly favors substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent carboxylic acid group, the primary product of this reaction is 5-nitrosalicylic acid.[1][2][3]

Sources

An In-depth Technical Guide to 5-Amino-4-chlorosalicylic Acid: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chlorosalicylic acid is a substituted derivative of salicylic acid, a well-known pharmacophore with a long history in medicinal chemistry. The introduction of both an amino group and a chlorine atom to the salicylic acid scaffold can significantly modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Amino-4-chlorosalicylic acid, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

5-Amino-4-chlorosalicylic acid, with the IUPAC name 5-amino-4-chloro-2-hydroxybenzoic acid, is a multifaceted organic compound. Its chemical structure integrates a carboxylic acid, a hydroxyl group, an amino group, and a chlorine atom attached to a benzene ring. This unique combination of functional groups dictates its chemical behavior and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-4-chlorosalicylic acid is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [1][] |

| Synonyms | 4-Chloro-5-aminosalicylic acid, 4-CHLORO-5-AMINO-2-HYDROXYBENZOIC ACID | [] |

| CAS Number | 15743-39-2 | [] |

| Molecular Formula | C₇H₆ClNO₃ | [] |

| Molecular Weight | 187.58 g/mol | [] |

| Boiling Point | 400.5°C at 760 mmHg (Predicted) | [] |

| Density | 1.636 g/cm³ (Predicted) | [] |

Structural Elucidation

The structure of 5-Amino-4-chlorosalicylic acid is foundational to understanding its reactivity and potential interactions with biological targets.

Caption: Proposed synthesis of 5-Amino-4-chlorosalicylic acid.

Experimental Protocol: Synthesis

Step 1: Nitration of 4-Chlorosalicylic Acid to 4-Chloro-5-nitrosalicylic Acid

This step involves the careful introduction of a nitro group onto the aromatic ring. The directing effects of the hydroxyl and carboxyl groups favor substitution at the 5-position.

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-chlorosalicylic acid in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-chloro-5-nitrosalicylic acid.

Step 2: Reduction of 4-Chloro-5-nitrosalicylic Acid to 5-Amino-4-chlorosalicylic Acid

The reduction of the nitro group to an amino group can be achieved using various reducing agents. A common and effective method involves the use of iron powder in an acidic medium. The synthesis of the related compound 5-aminosalicylic acid from 5-nitrosalicylic acid has been well-documented and can be adapted for this step. [3][4][5]

-

Suspend 4-chloro-5-nitrosalicylic acid in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitro compound and by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron and iron salts.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain 5-Amino-4-chlorosalicylic acid.

Purification Protocol

Recrystallization is a standard and effective method for the purification of the final product. The choice of solvent is critical and depends on the solubility of the compound. A mixture of ethanol and water is often a suitable solvent system for compounds of this nature. The purification of aminosalicylic acids can also be achieved by converting them into their more soluble salts, treating the solution with activated carbon to remove colored impurities, and then re-precipitating the acid. [1]

-

Dissolve the crude 5-Amino-4-chlorosalicylic acid in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a small amount of activated charcoal to the solution and heat at reflux for a short period to remove colored impurities.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as broad singlets for the amino and hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and C-Cl and C-N stretching vibrations. The FTIR spectrum of the related 5-aminosalicylic acid can serve as a useful reference. [6][7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 5-Amino-4-chlorosalicylic acid (187.58 g/mol ), as well as characteristic fragmentation patterns.

Potential Applications in Drug Development

Substituted salicylic acids are a rich source of compounds with diverse biological activities. The presence of the amino and chloro substituents on the salicylic acid core of 5-Amino-4-chlorosalicylic acid suggests several potential avenues for its application in drug discovery.

Antimicrobial Activity

Salicylic acid and its derivatives have been reported to possess antibacterial properties. [8]The introduction of a chlorine atom can often enhance the antimicrobial potency of organic compounds. [9]Therefore, 5-Amino-4-chlorosalicylic acid is a candidate for investigation as a potential antibacterial agent. Studies on derivatives of 5-aminosalicylic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [10]

Anti-inflammatory Properties

5-Aminosalicylic acid (mesalazine) is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease. [11][12][13][14][15][16]It is plausible that 5-Amino-4-chlorosalicylic acid may also exhibit anti-inflammatory effects, potentially through similar mechanisms such as the inhibition of inflammatory pathways. The chlorine substituent could influence its potency, selectivity, and pharmacokinetic profile.

Other Potential Applications

The unique chemical structure of 5-Amino-4-chlorosalicylic acid makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily modified to introduce different functionalities, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

The safety data sheet for 5-Amino-4-chlorosalicylic acid should be consulted before handling. As with any chemical compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, and inhalation of dust should be avoided.

Conclusion

5-Amino-4-chlorosalicylic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible, and its structure suggests a range of potential biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a solid foundation for researchers to begin exploring the chemical and biological properties of this intriguing molecule, with the aim of unlocking its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility as a lead compound or a versatile synthetic intermediate in the development of new therapeutic agents.

References

[1]Method of purifying 4-aminosalicylic acid. US Patent 2,580,195. [17]Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Benchchem. [18]Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [10]Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. [11]5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages. PubMed. [3]Electrochemical Synthesis of 5-Aminosalicylic acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran. [19]Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. ResearchGate. [20]A Comparative Analysis of 5-Chlorosalicylic Acid and its Bromo-Analogue for Researchers and Drug Development Professionals. Benchchem. []5-Amino-4-chlorosalicylic acid. BOC Sciences. [12]The anti-oxidant properties of 5-aminosalicylic acid. PubMed. [4]Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. MDPI. [13]Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. PubMed. [14]Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. MDPI. [8]Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed. [21]Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. [5]A kind of preparation method of 5-amino salicylic acid. Google Patents. [22]4-Aminosalicylic acid synthesis. ChemicalBook. [15]5-Aminosalicylic Acid. PubChem. [23]A method of preparing 5-amino salicyclic acid. European Patent Office. [6]FT-IR Spectra of 5-amino salicylic acid. ResearchGate. [16]Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. PubMed. [24]Synthesis of 4-amino-5-chlorosalicylic acid. PrepChem.com. [25]4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. The Royal Society of Chemistry. [26]Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [7]FT-IR Spectra of 5-amino salicylic acid. ResearchGate. [27]Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Agilent. [28]Purification of salicylic acid derivatives. Google Patents. [9]Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [29]Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific. [30]Process for the separation and purification of salicylic acid. Google Patents. [31]Separation/purification of salicyclic acid. Google Patents. [32]4-Aminosalicylic Acid. PubChem. [33]FT-IR spectra of salicylic acid (a) control and (b) treated. ResearchGate. [34]FTIR spectra of (a) 5-sulfosalicylic acid at pH 8.5 and (b)... ResearchGate. [35]Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. MDPI.

Sources

- 1. US2580195A - Method of purifying 4-aminosalicylic acid - Google Patents [patents.google.com]

- 3. sanad.iau.ir [sanad.iau.ir]

- 4. Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid* [mdpi.com]

- 5. CN106083623B - A kind of preparation method of 5-amino salicylic acid - Google Patents [patents.google.com]

- 6. WO2011023573A1 - Antimicrobial amino-salicylic acid derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-oxidant properties of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. 4-Aminosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 24. prepchem.com [prepchem.com]

- 25. 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 26. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. EP0224420A1 - Process for the separation and purification of salicylic acid - Google Patents [patents.google.com]

- 31. US4827027A - Separation/purification of salicyclic acid - Google Patents [patents.google.com]

- 32. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-4-chlorosalicylic Acid

Introduction

5-Amino-4-chlorosalicylic acid, a halogenated derivative of salicylic acid, is a compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its structural similarity to mesalazine (5-aminosalicylic acid), a known anti-inflammatory agent, suggests potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical characteristics of 5-Amino-4-chlorosalicylic acid, supported by theoretical predictions and established analytical methodologies.

Chemical Identity and Basic Properties

5-Amino-4-chlorosalicylic acid is identified by the CAS number 55302-98-2.[1][][3] Its molecular structure consists of a salicylic acid core with an amino group at the C5 position and a chlorine atom at the C4 position.

| Property | Value | Source |

| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [1][] |

| Synonyms | 4-Chloro-5-aminosalicylic acid, 4-CHLORO-5-AMINO-2-HYDROXYBENZOIC ACID | [] |

| Molecular Formula | C₇H₆ClNO₃ | [1][][3] |

| Molecular Weight | 187.58 g/mol | [1][][3] |

| Boiling Point | 400.5°C at 760 mmHg | [] |

| Density | 1.636 g/cm³ | [] |

Ionization and Acidity (pKa)

The ionization state of 5-Amino-4-chlorosalicylic acid is critical to its solubility, absorption, and interaction with biological targets. The molecule possesses three ionizable groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic amino group. The acid dissociation constants (pKa) of these groups dictate the net charge of the molecule at a given pH.

Predicted pKa Values:

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (-COOH) | ~2-3 |

| Aromatic Amine (-NH₂) | ~4-5 |

| Phenolic Hydroxyl (-OH) | ~8-9 |

Note: These are estimated values and experimental determination is recommended for definitive characterization.

The interplay of these pKa values means that 5-Amino-4-chlorosalicylic acid will exist as different ionic species depending on the pH of the environment.

Caption: Ionization states of 5-Amino-4-chlorosalicylic acid at different pH ranges.

Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of pKa values.

Materials:

-

5-Amino-4-chlorosalicylic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity water (deionized or distilled)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 5-Amino-4-chlorosalicylic acid and dissolve it in a known volume of high-purity water. Gentle heating or sonication may be required to aid dissolution.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Acidic Titration (optional): If the initial pH is not sufficiently low to capture the first pKa, titrate the solution with standardized HCl to a pH of approximately 1.5-2.0.

-

Alkaline Titration: Begin the titration by adding small increments of the standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until the pH reaches approximately 11-12, ensuring sufficient data points are collected around the equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.

Solubility Profile

The solubility of 5-Amino-4-chlorosalicylic acid in various solvents is a critical parameter for its formulation and delivery. Due to its polar functional groups, it is expected to have some solubility in polar solvents.

Predicted Solubility: While specific experimental solubility data for 5-Amino-4-chlorosalicylic acid is limited, predictions based on its structure and comparison with related compounds like 5-aminosalicylic acid suggest the following trends:

-

Aqueous Solubility: Moderately soluble in water, with solubility being highly pH-dependent. Solubility is expected to be lowest near its isoelectric point and increase at pH values where the molecule is predominantly in its charged forms.

-

Organic Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in non-polar solvents like hexane is expected to be low.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

-

5-Amino-4-chlorosalicylic acid

-

A selection of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of 5-Amino-4-chlorosalicylic acid to a vial containing a known volume of the desired solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent if necessary and determine the concentration of 5-Amino-4-chlorosalicylic acid using a validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the shake-flask solubility determination method.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification, structural elucidation, and quantification of 5-Amino-4-chlorosalicylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds like 5-Amino-4-chlorosalicylic acid exhibit characteristic absorption in the UV-Vis region due to π → π* electronic transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution.

Predicted UV-Vis Spectral Properties: Based on the structure, 5-Amino-4-chlorosalicylic acid is expected to have absorption maxima in the range of 280-320 nm. The exact λmax will depend on the solvent and the ionization state of the molecule.

Experimental Protocol for UV-Vis Spectrophotometry

Materials:

-

5-Amino-4-chlorosalicylic acid

-

Spectrophotometric grade solvent (e.g., methanol, ethanol, or an appropriate buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of 5-Amino-4-chlorosalicylic acid of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-4-chlorosalicylic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-Cl, and aromatic C=C bonds.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 |

| C=O (carboxylic acid) | 1680-1710 |

| C=C (aromatic) | 1450-1600 |

| C-O | 1210-1320 |

| C-Cl | 600-800 |

Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Materials:

-

5-Amino-4-chlorosalicylic acid

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Thoroughly grind a small amount (1-2 mg) of 5-Amino-4-chlorosalicylic acid with approximately 100-200 mg of dry KBr powder in a mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Background Spectrum: Place an empty pellet holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of 5-Amino-4-chlorosalicylic acid.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| -NH₂ | ~5.0 |

| -OH (phenolic) | ~10.0 |

| -COOH | ~12.0 |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| C=O (carboxylic acid) | ~170 |

Note: These are estimated values and will be influenced by the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Materials:

-

5-Amino-4-chlorosalicylic acid

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of 5-Amino-4-chlorosalicylic acid (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a clean NMR tube to remove any particulate matter.

-

NMR Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the chemical shifts and coupling constants.

Stability Profile

The stability of 5-Amino-4-chlorosalicylic acid is a critical factor for its storage, handling, and formulation. As a substituted aminophenol, it may be susceptible to degradation by oxidation, particularly in the presence of light, heat, and certain pH conditions.

Potential Degradation Pathways:

-

Oxidation: The amino and hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation, which can lead to the formation of colored degradation products.

-

Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.

A systematic stability study is necessary to fully characterize the degradation profile of 5-Amino-4-chlorosalicylic acid. This would typically involve storing the compound under various stress conditions (e.g., different temperatures, humidity levels, light exposure, and pH values) and monitoring its purity over time using a stability-indicating analytical method like HPLC.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical characteristics of 5-Amino-4-chlorosalicylic acid. While some experimental data is available for related compounds, further experimental validation of the predicted properties of 5-Amino-4-chlorosalicylic acid is crucial for its advancement in drug discovery and development. The provided experimental protocols offer a solid foundation for researchers to undertake a comprehensive characterization of this promising molecule.

References

- Mansouri, K., et al. (2019). J Cheminform, 11(1), 60.

-

PubChem. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

- ACD/Labs. (2024). Decades of Reliable pKa Predictions.

- Chem. Commun., 2014, 50, 2330–2333.

- ACD/Labs. (2024).

-

PubChem. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

- ACD/Labs. (2024). Improving pKa Prediction Accuracy for PROTACs.

- ChemAxon. (2023). Predicting pKa.

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.

-

PubChem. (n.d.). 5-Aminosalicylic Acid. Retrieved from [Link]

- Lapinski, L., et al. (2019). Molecules, 24(18), 3352.

- University of Regensburg. (n.d.). 13C NMR Spectroscopy.

- ChemAxon. (n.d.).

- ChemAxon. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]

-

Canbi Pharma. (n.d.). 5-Amino-4-chlorosalicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

- Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.

- MDPI. (2020).

- ResearchGate. (n.d.). 1 H NMR spectrum of 5-aminomethylsalicylic acid methyl ester recorded using DMSO as a solvent.

-

PubChem. (n.d.). 5-chlorosalicylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-5-chlorosalicylic acid. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum.

- ResearchGate. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

-

PubChem. (n.d.). 4-Aminosalicylic Acid. Retrieved from [Link]

- PubMed. (1985). Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites.

- ResearchGate. (n.d.). FT-IR Spectra of 5-amino salicylic acid.

-

NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

- ChemRxiv. (2023).

- ChemicalBook. (n.d.). 4-Chlorosalicylic acid manufacturers and suppliers in india.

- Selleck Chemicals. (n.d.). 4-Chlorosalicylic acid.

- ResearchGate. (2015). FT-IR spectra of salicylic acid (a) control and (b)

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 5-chlorosalicylic acid.

-

PubChem. (n.d.). 4-Chlorosalicylic acid. Retrieved from [Link]

Sources

- 1. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. canbipharm.com [canbipharm.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chemaxon.com [chemaxon.com]

- 9. chemaxon.com [chemaxon.com]

5-Amino-4-chlorosalicylic acid spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-4-chlorosalicylic Acid

Introduction

5-Amino-4-chlorosalicylic acid is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a salicylic acid core with amino and chloro substituents, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 5-Amino-4-chlorosalicylic acid. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with structurally related molecules. Detailed experimental protocols for acquiring these spectra are also presented, offering a practical framework for researchers in the field.

Molecular Structure and Key Features

-

Molecular Formula: C₇H₆ClNO₃[1][]

-

Molecular Weight: 187.58 g/mol [1][]

-

IUPAC Name: 5-amino-4-chloro-2-hydroxybenzoic acid[1][]

The molecule possesses several key functional groups that will give rise to characteristic signals in its spectra: a carboxylic acid, a phenolic hydroxyl group, an amino group, and a chlorinated aromatic ring.

Diagram of the Molecular Structure of 5-Amino-4-chlorosalicylic acid

Caption: Molecular structure of 5-Amino-4-chlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-4-chlorosalicylic acid, both ¹H and ¹³C NMR will provide valuable structural information.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | broad singlet | 1H | Carboxylic acid (-COOH) |

| ~9.0 - 10.0 | broad singlet | 1H | Phenolic hydroxyl (-OH) |

| ~7.5 | singlet | 1H | Aromatic H-3 |

| ~6.5 | singlet | 1H | Aromatic H-6 |

| ~5.0 | broad singlet | 2H | Amino (-NH₂) |

Interpretation and Rationale:

-

The aromatic region of the ¹H NMR spectrum is expected to show two singlets corresponding to the two protons on the benzene ring. The proton at the 3-position is deshielded by the adjacent carboxylic acid group, while the proton at the 6-position is shielded by the adjacent amino group.

-

The protons of the carboxylic acid and phenolic hydroxyl groups are acidic and will appear as broad singlets at downfield chemical shifts. Their exact positions are highly dependent on the solvent, concentration, and temperature.[3][4][5]

-

The amino group protons will also appear as a broad singlet, and its chemical shift can vary.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~155 | C-OH (Phenolic) |

| ~145 | C-NH₂ |

| ~130 | C-Cl |

| ~125 | C-3 |

| ~115 | C-6 |

| ~110 | C-1 |

Interpretation and Rationale:

-

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.[6]

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will also have characteristic downfield shifts.

-

The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Amino-4-chlorosalicylic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many salicylic acid derivatives in this solvent.[3][7]

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[6]

-

Workflow for NMR Spectroscopic Analysis

Caption: A simplified proposed fragmentation pathway for 5-Amino-4-chlorosalicylic acid under electron ionization.

Safety Information

5-Amino-4-chlorosalicylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS). [8]

Conclusion

The predicted spectral data presented in this guide provide a comprehensive analytical profile for 5-Amino-4-chlorosalicylic acid. The combination of NMR, IR, and Mass Spectrometry offers a powerful and complementary approach for the unequivocal identification and structural characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers, enabling the reliable acquisition of high-quality spectral data. This information is crucial for ensuring the quality and integrity of this important chemical intermediate in research and development settings.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

MDPI. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Journal of Chemical Research and Innovation. (2025). COORDINATION BEHAVIOR OF TRANSITION METAL CATIONS WITH SUBSTITUTED SALICYLIC ACIDS AND COMPUTATIONAL STUDIES OF BIOLOGICAL POTENTIAL. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-5-chlorosalicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The H NMR analysis of the hydrogens in salicylic acid. Retrieved from [Link]

-

PubMed. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. Retrieved from [Link]

-

Acta Pharmaceutica. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National MagLab. (2013). Solid-State 17O NMR of Pharmaceutical Compounds: Salicylic Acid and Aspirin. Retrieved from [Link]

-

Journal of Chromatography A. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Retrieved from [Link]

-

PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Retrieved from [Link]

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

YouTube. (2018). Salicylic Family setup and Methyl Salicylate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

CORE. (2010). In-Source Decay and Fragmentation Characteristics of Peptides Using 5-Aminosalicylic Acid as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Retrieved from [Link]

-

ScholarWorks at University of Montana. (n.d.). New synthesis of para-aminosalicylic acid hydrochloride. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of 5-amino salicylic acid. Retrieved from [Link]

Sources

- 1. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. jocpr.com [jocpr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-Amino-4-chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chlorosalicylic acid, identified by the CAS number 55302-98-2 , is a halogenated derivative of 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] The introduction of a chlorine atom to the salicylic acid backbone presents a nuanced modification that can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide offers a comprehensive technical overview of 5-Amino-4-chlorosalicylic acid, from its fundamental chemical identity to its synthesis, potential therapeutic applications, and analytical characterization. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies to support your research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and drug development. These properties dictate its solubility, membrane permeability, and formulation possibilities. The key physicochemical properties of 5-Amino-4-chlorosalicylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55302-98-2 | [3] |

| Molecular Formula | C₇H₆ClNO₃ | [] |

| Molecular Weight | 187.58 g/mol | [] |

| IUPAC Name | 5-amino-4-chloro-2-hydroxybenzoic acid | [3] |

| Synonyms | 4-Chloro-5-aminosalicylic acid, 4-CHLORO-5-AMINO-2-HYDROXYBENZOIC ACID | [] |

| Boiling Point | 400.5°C at 760 mmHg | [] |

| Density | 1.636 g/cm³ | [] |

| InChI Key | GBPADCDPMRUAKU-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=CC(=C1N)Cl)O)C(=O)O | [3] |

Section 2: Synthesis and Manufacturing

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Amino-4-chlorosalicylic acid.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative methodology based on established organic chemistry principles.

Step 1: Nitration of 4-Chloro-2-nitrophenol

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 4-chloro-2-nitrophenol in concentrated sulfuric acid.

-

Cool the mixture to 0-5°C.

-

Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. The rationale for low temperature is to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4-chloro-2,5-dinitrophenol.

-

Filter, wash with cold water until neutral, and dry the product.

Step 2: Selective Reduction of 4-Chloro-2,5-dinitrophenol

-

Suspend the dinitro compound in a suitable solvent such as ethanol.

-

Use a selective reducing agent, such as sodium sulfide or ammonium polysulfide, to reduce one nitro group. The choice of a selective reducing agent is crucial to avoid the reduction of both nitro groups.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction, and isolate the product, 5-Amino-4-chloro-2-nitrophenol.

Step 3: Diazotization and Hydrolysis

-

Dissolve the amino-nitrophenol from the previous step in an aqueous solution of a strong acid, like sulfuric acid, and cool to 0-5°C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Gently heat the solution to hydrolyze the diazonium salt, replacing it with a hydroxyl group to yield 5-Amino-4-chlorophenol.

Step 4: Carboxylation via Kolbe-Schmitt Reaction

-

Treat the 5-Amino-4-chlorophenol with sodium hydroxide to form the sodium phenoxide.

-

Heat the sodium phenoxide under pressure with carbon dioxide. This electrophilic substitution introduces a carboxyl group onto the aromatic ring, ortho to the hydroxyl group.

-

Acidify the reaction mixture to precipitate the final product, 5-Amino-4-chlorosalicylic acid.

-

Recrystallize from a suitable solvent to purify the product.

Section 3: Applications in Research and Drug Development

While specific applications of 5-Amino-4-chlorosalicylic acid are not extensively documented in the provided search results, its structural similarity to 5-ASA suggests its potential as an anti-inflammatory agent.[1][2] 5-ASA is a first-line treatment for ulcerative colitis, a form of IBD.[1] The chlorinated analog could be investigated for similar or enhanced therapeutic properties.

Furthermore, halogenated salicylic acids are valuable intermediates in pharmaceutical synthesis.[6] 5-Chlorosalicylic acid, a related compound, is used in the synthesis of anti-inflammatory drugs and analgesics.[6] Therefore, 5-Amino-4-chlorosalicylic acid is a promising candidate for:

-

Lead compound optimization: The chlorine atom can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved efficacy, better pharmacokinetics, or a different side-effect profile compared to 5-ASA.

-

Prodrug development: The amino and carboxylic acid groups can be functionalized to create prodrugs with targeted delivery to the colon, similar to the strategies used for 5-ASA.[7]

-

Novel anti-inflammatory drug discovery: It can be used as a scaffold for the development of new chemical entities targeting inflammatory pathways.

Section 4: Mechanism of Action

The mechanism of action of 5-Amino-4-chlorosalicylic acid has not been explicitly elucidated. However, it is highly probable that it shares a similar mechanism with its parent compound, 5-ASA. The primary anti-inflammatory action of 5-ASA is believed to be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[8][9]

Probable Signaling Pathway

Caption: Probable mechanism of action via the PPAR-γ pathway.

Activation of PPAR-γ by 5-ASA leads to the downregulation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[10] This results in a decrease in the production of inflammatory cytokines.[2] It is plausible that 5-Amino-4-chlorosalicylic acid exerts its anti-inflammatory effects through a similar mechanism.

Section 5: Analytical Methodologies

The purity and quantification of 5-Amino-4-chlorosalicylic acid in various matrices are crucial for research and quality control. Several analytical techniques can be employed for its characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of aminosalicylates.[1] A reversed-phase HPLC method with UV detection would be suitable for determining the purity of 5-Amino-4-chlorosalicylic acid. A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient.[11]

Spectroscopic Methods:

-

UV-Visible Spectrophotometry: This can be used for quantitative analysis, particularly in quality control settings, due to its simplicity and cost-effectiveness.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides high sensitivity and specificity for both quantification and identification of the compound and its potential metabolites.

Section 6: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 5-Amino-4-chlorosalicylic acid is not available in the search results, information from related compounds like 4-chlorosalicylic acid and 5-chlorosalicylic acid can provide guidance on safe handling.[12][13][14]

Potential Hazards:

-

May be harmful if swallowed.[14]

-

May cause skin and eye irritation.[14]

-

May cause respiratory tract irritation.[14]

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.[13][14]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area.[14]

-

Keep the container tightly closed.[14]

-

Store away from incompatible materials such as strong oxidizing agents.

Section 7: References

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022-07-14). National Institutes of Health. Retrieved from [Link]

-

Process for preparing s-chlorosalicylic. Google Patents. Retrieved from

-

Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. (2020-12-01). PubMed. Retrieved from [Link]

-

Mechanism of action of 5-arninosalicylic acid. National Institutes of Health. Retrieved from [Link]

-

Mechanism of Action of Aminosalicylates. (2011-08-26). YouTube. Retrieved from [Link]

-

5-Amino-4-chloro-2-hydroxybenzoic acid. PubChem. Retrieved from [Link]

-

Synthesis of 4-amino-5-chlorosalicylic acid. PrepChem.com. Retrieved from [Link]

-

The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. PubMed. Retrieved from [Link]

-

Controlled Release of 5-Aminosalicylic Acid (5-ASA) from New Biodegradable Polyurethanes. MDPI. Retrieved from [Link]

-

material safety data sheet - 5-chloro salicylic aicd 98%. Sciencelab.com. Retrieved from [Link]

-

High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A. Retrieved from [Link]

-

Mechanism of Action of Aminosalicylates. MDPracticeGuide.com. Retrieved from [Link]

-

Mechanism of action of 5-aminosalicylic acid. ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Cole-Parmer. Retrieved from [Link]

Sources

- 1. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Potential Impurities in the Synthesis of 5-Amino-4-chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Amino-4-chlorosalicylic acid is a crucial building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of 5-Amino-4-chlorosalicylic acid. We will delve into the common synthetic routes and analyze the potential for process-related impurities, byproducts, and degradation products. Furthermore, this guide will present illustrative analytical methodologies for the detection and quantification of these impurities, alongside strategies for their control and removal.

Introduction: The Significance of Purity in 5-Amino-4-chlorosalicylic Acid

5-Amino-4-chlorosalicylic acid serves as a key starting material or intermediate in the development of a range of therapeutic agents. Its molecular structure, featuring amino, chloro, hydroxyl, and carboxylic acid functional groups, makes it a versatile scaffold for medicinal chemists. However, the very reactivity that makes this molecule valuable also presents challenges in controlling its purity during synthesis. Impurities, even in trace amounts, can have a significant impact on the downstream reactions, the stability of the final API, and, most critically, its pharmacological and toxicological profile.

This guide is structured to provide a proactive approach to impurity control, moving from a foundational understanding of the synthesis to the practical aspects of impurity identification and mitigation.

Common Synthetic Pathway: A Two-Step Approach

A prevalent and logical synthetic route to 5-Amino-4-chlorosalicylic acid involves a two-step process starting from the commercially available 4-chlorosalicylic acid. This pathway is favored for its straightforward transformations and the use of common laboratory reagents.

Step 1: Electrophilic Nitration of 4-chlorosalicylic acid

The initial step is the regioselective nitration of 4-chlorosalicylic acid to yield the intermediate, 5-nitro-4-chlorosalicylic acid. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring guide the incoming nitro group primarily to the 5-position.

Step 2: Reduction of 5-nitro-4-chlorosalicylic acid

The nitro group of the intermediate is then reduced to an amino group to afford the final product, 5-Amino-4-chlorosalicylic acid. Various reduction methods can be employed, with catalytic hydrogenation being a common and clean choice.

Visualizing the Synthesis

Caption: A simplified overview of the two-step synthesis of 5-Amino-4-chlorosalicylic acid.

A Deep Dive into Potential Impurities

Understanding the potential impurities requires a meticulous examination of each stage of the synthesis, including the starting materials, reagents, and reaction conditions.

Impurities Originating from Starting Materials

The quality of the starting material, 4-chlorosalicylic acid, is the first critical control point. Potential impurities in the starting material will likely be carried through the synthesis and may even react to form new impurities.

| Impurity Name | Chemical Structure | Potential Origin |

| Salicylic Acid | C₇H₆O₃ | Incomplete chlorination of salicylic acid during the manufacturing of 4-chlorosalicylic acid. |

| Isomers of Chlorosalicylic Acid (e.g., 3-chloro, 5-chloro, 6-chlorosalicylic acid) | C₇H₅ClO₃ | Non-selective chlorination of salicylic acid. |

| Dichlorosalicylic Acids | C₇H₄Cl₂O₃ | Over-chlorination of salicylic acid. |

Process-Related Impurities from Nitration

The nitration step is often a source of several process-related impurities due to the harsh reaction conditions and the potential for side reactions.

| Impurity Name | Chemical Structure | Potential Origin |

| 3-Nitro-4-chlorosalicylic acid | C₇H₄ClNO₅ | Isomeric byproduct of the nitration reaction. The directing effects of the substituents are not perfectly selective. |

| Dinitro-4-chlorosalicylic acids | C₇H₃ClN₂O₇ | Over-nitration of the starting material or the desired product under aggressive nitrating conditions. |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | Decarboxylation of the starting material or product under the acidic and potentially elevated temperature conditions of nitration. |

| Residual Nitrating Agents | N/A | Incomplete quenching or work-up of the reaction mixture can leave residual nitric and sulfuric acids. |

Visualizing Impurity Formation during Nitration

Caption: Potential side reactions during the nitration of 4-chlorosalicylic acid.

Process-Related Impurities from Reduction

The reduction of the nitro group is another critical step where impurities can be introduced. The choice of reducing agent and reaction conditions plays a significant role in the impurity profile.

| Impurity Name | Chemical Structure | Potential Origin |

| 5-Nitro-4-chlorosalicylic acid | C₇H₄ClNO₅ | Incomplete reduction of the starting material for this step. |

| 5-Nitroso-4-chlorosalicylic acid | C₇H₄ClNO₄ | Partial reduction of the nitro group. |

| 5-Hydroxylamino-4-chlorosalicylic acid | C₇H₆ClNO₄ | Intermediate in the reduction of the nitro group to the amine. Can be present if the reaction is not driven to completion. |

| Azo and Azoxy Compounds | (C₇H₄ClNO₂)₂N₂O or (C₇H₄ClNO₂)₂N₂ | Dimeric byproducts formed through the condensation of nitroso and hydroxylamino intermediates. |

| Residual Catalyst | e.g., Palladium, Platinum, Nickel | If catalytic hydrogenation is used, leaching of the metal catalyst into the product can occur. |

Visualizing Impurity Formation during Reduction

Caption: Potential byproducts from the reduction of the nitro intermediate.

Degradation Products

5-Amino-4-chlorosalicylic acid, like many aminosalicylates, can be susceptible to degradation, particularly under exposure to light, heat, and oxidizing conditions.

| Impurity Name | Chemical Structure | Potential Origin |

| Oxidized Species (e.g., quinone-imine derivatives) | Varies | Oxidation of the aminophenol moiety. This can be accelerated by the presence of trace metals. |

| Decarboxylation Product (4-Amino-3-chlorophenol) | C₆H₆ClNO | Loss of the carboxylic acid group, which can be promoted by heat. |

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for the identification, quantification, and control of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Illustrative HPLC Method for Impurity Profiling

This protocol is a general guideline and should be optimized and validated for the specific application.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column oven, and photodiode array (PDA) detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% Formic acid in Water. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |

| Gradient | 5% B to 95% B over 30 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detection | PDA detection at 230 nm and 254 nm. |

| Injection Volume | 10 µL. |

Experimental Protocol:

-

Standard Preparation: Prepare individual stock solutions of 5-Amino-4-chlorosalicylic acid and any available impurity reference standards in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Sample Preparation: Accurately weigh and dissolve the 5-Amino-4-chlorosalicylic acid sample in the diluent to a known concentration.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions.

-

Data Analysis: Identify and quantify impurities in the sample by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, relative response factors can be assumed to be 1.0 for initial assessment, but should be determined experimentally for accurate quantification.

Strategies for Impurity Control and Mitigation

A comprehensive impurity control strategy encompasses the entire manufacturing process.

-

Starting Material Control: Source high-purity 4-chlorosalicylic acid from a reputable supplier with a well-defined impurity profile.

-

Optimization of Reaction Conditions:

-

Nitration: Carefully control the temperature, reaction time, and the ratio of nitrating agents to minimize over-nitration and side reactions.

-

Reduction: Ensure complete reaction by monitoring the disappearance of the nitro intermediate. The choice of catalyst and reaction conditions can minimize the formation of dimeric byproducts.

-

-

Purification Techniques:

-

Recrystallization: This is a powerful technique for removing structurally similar impurities. The choice of solvent system is critical and should be carefully screened to maximize the purity and yield of the final product.

-

Chromatography: For high-purity requirements, column chromatography may be necessary to remove trace impurities.

-

-

Stability and Storage: Store the final product in a well-closed container, protected from light and heat, to minimize the formation of degradation products.

Conclusion

The synthesis of 5-Amino-4-chlorosalicylic acid, while conceptually straightforward, requires careful control to ensure the production of a high-purity product. A thorough understanding of the potential impurities arising from the starting materials, side reactions, and degradation is the foundation of a robust control strategy. By implementing optimized reaction conditions, effective purification techniques, and validated analytical methods, researchers and drug development professionals can confidently produce 5-Amino-4-chlorosalicylic acid of a quality suitable for its intended pharmaceutical applications. This proactive approach to impurity management is not only a regulatory expectation but a fundamental aspect of ensuring the safety and efficacy of modern medicines.

References

-

ResearchGate. a) The proposed synthetic route for the synthesis of mesalazine (5‐ASA)... [Link][1]

-

HELIX Chromatography. HPLC Methods for analysis of 5-Aminosalicylic acid. [Link][2]

-

PrepChem.com. Synthesis of 4-amino-5-chlorosalicylic acid. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

ResearchGate. Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. [Link]

-

MDPI. Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanism of 5-Amino-4-chlorosalicylic Acid Formation

Abstract

5-Amino-4-chlorosalicylic acid is a crucial chemical entity, primarily recognized as a process-related impurity in the synthesis of Mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory drug.[1][] Understanding its formation is paramount for pharmaceutical quality control and process optimization. This guide provides a comprehensive examination of the predominant synthetic pathway to 5-Amino-4-chlorosalicylic acid, grounded in the principles of electrophilic aromatic substitution. We will dissect the reaction on a step-by-step basis, elucidating the regiochemical outcomes through an analysis of substituent directing effects, and provide a detailed experimental protocol for its synthesis and characterization.

Foundational Principles: Electrophilic Aromatic Substitution on a Substituted Ring

The synthesis of 5-Amino-4-chlorosalicylic acid from salicylic acid is a multi-step process governed by the rules of electrophilic aromatic substitution (EAS). The regioselectivity of each step—meaning, where on the benzene ring the next substituent adds—is dictated by the electronic properties of the groups already present.

Substituents influence both the reactivity of the ring and the orientation of incoming electrophiles. They are broadly classified as:

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3] They typically direct incoming groups to the ortho and para positions. Examples include hydroxyl (-OH), amino (-NH2), and alkyl groups.[4]

-

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive.[5] Most deactivating groups direct incoming electrophiles to the meta position. Examples include nitro (-NO2), carboxyl (-COOH), and carbonyl groups.[4] Halogens (-Cl, -Br) are a unique exception, being deactivating yet ortho, para-directing.[6]

The synthesis hinges on the interplay of these effects. Salicylic acid itself possesses a strongly activating, ortho, para-directing hydroxyl group and a moderately deactivating, meta-directing carboxyl group. The concerted influence of these two groups dictates the outcome of the initial substitution.

The Predominant Synthetic Pathway: A Three-Step Mechanism

The most logical and commonly referenced pathway to 5-Amino-4-chlorosalicylic acid proceeds through three distinct stages: nitration, chlorination, and reduction.

Caption: Overall synthetic workflow from Salicylic Acid.

Step 1: Nitration of Salicylic Acid

The first step involves the nitration of salicylic acid to form 5-Nitrosalicylic acid.

-

Mechanism: In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated, which acts as the electrophile. The salicylic acid ring is strongly activated by the hydroxyl group, which directs electrophiles to its ortho (position 3) and para (position 5) positions. The carboxyl group deactivates the ring and directs meta (positions 3 and 5). Both groups, therefore, direct the incoming nitro group to positions 3 and 5. However, the para position (5) is sterically less hindered than the ortho position (3), which is flanked by both existing substituents. Consequently, 5-Nitrosalicylic acid is the major product.[7]

Caption: Regioselective nitration of Salicylic Acid.

Step 2: Chlorination of 5-Nitrosalicylic Acid

This is the critical regiochemical step where the chlorine atom is introduced.

-

Mechanism: The substrate, 5-Nitrosalicylic acid, now has three substituents. The powerful electron-donating resonance effect of the -OH group makes it the dominant directing group. It strongly activates the positions ortho and para to it (positions 3 and 5). Position 5 is already occupied by the nitro group. The -COOH and -NO₂ groups are both strongly deactivating and meta-directing. The position ortho to the hydroxyl group and meta to the nitro group is C4. Therefore, the incoming electrophile (Cl⁺, generated from Cl₂ with a Lewis acid or other chlorinating agent) is directed to the C4 position, yielding 4-Chloro-5-nitrosalicylic acid.

Caption: Directed chlorination of 5-Nitrosalicylic Acid.

Step 3: Reduction of the Nitro Group

The final step is the chemical reduction of the nitro group to an amine.

-

Mechanism: This is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with catalytic hydrogenation being common in industrial settings.[8] In this process, 4-Chloro-5-nitrosalicylic acid is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd-C).[9] The nitro group is selectively reduced to an amino group (-NH₂) without affecting the other functional groups or the chlorine substituent. Alternative methods include using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[8] These methods provide the final product, 5-Amino-4-chlorosalicylic acid.

Caption: Selective reduction of the nitro group.

Detailed Experimental Protocol

The following protocol outlines a representative laboratory-scale synthesis. Caution: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 5-Nitrosalicylic Acid[10]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 100 mL of concentrated sulfuric acid.

-

Addition of Salicylic Acid: While maintaining the temperature below 10 °C, gradually add 50 g of salicylic acid in small portions. Stir until all the solid has dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the salicylic acid solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

Quenching: After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Then, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Isolation: The yellow precipitate of 5-Nitrosalicylic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to pH paper, and dried.

Part B: Synthesis of 4-Chloro-5-nitrosalicylic Acid

-

Dissolution: Dissolve 20 g of the dried 5-Nitrosalicylic acid in 200 mL of glacial acetic acid.

-

Chlorination: While stirring, bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).